Oxidopamine hydrochloride
Overview
Description
Oxidopamine, also known as 6-hydroxydopamine or 6-OHDA, is a neurotoxic compound primarily used to create animal models of neurodegenerative diseases like Parkinson's disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome. It is known for its role in generating reactive oxygen species (ROS) in dopaminergic neurons, leading to oxidative stress and cellular damage (Pantić et al., 2021).
Synthesis Analysis
The synthesis of Oxidopamine hydrochloride is not directly detailed in the available research. However, it is closely related to dopamine, which is typically synthesized under aerobic conditions in aqueous solutions, hinting at similar possible synthesis pathways for Oxidopamine (Dreyer et al., 2012).
Molecular Structure Analysis
Oxidopamine's molecular structure is characterized by its ability to form reactive oxygen species and undergo oxidation to p-quinone and indoline derivatives. This reactivity plays a significant role in its neurotoxic effects (Adams et al., 1972).
Chemical Reactions and Properties
Oxidopamine undergoes rapid oxidation, forming various reactive intermediates. This oxidation process is essential in understanding its mechanism of inducing cellular damage. The compound's reactivity with proteins, leading to covalent binding, is also notable (Saner & Thoenen, 1971).
Scientific Research Applications
Neuroscience Research
Oxidopamine hydrochloride, also known as 6-hydroxydopamine (6-OHDA), is a neurotoxic synthetic organic compound . It’s used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain .
Application
The main use for oxidopamine in scientific research is to induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta . This is done in order to develop and test new medicines and treatments for Parkinson’s disease .
Results or Outcomes
The results of these experiments contribute to the development and testing of new medicines and treatments for Parkinson’s disease .
Cellular Physiology, Pathology, and Toxicology
Fractal analysis (FA) is a contemporary computational technique that can assist in identifying and assessing nuanced structural alterations in cells and tissues after exposure to certain toxic chemical agents .
Application
In this study, a random forest machine learning model that employs fractal indicators as input data was developed to identify yeast cells treated with oxidopamine . This powerful toxin is commonly applied in neuroscience research .
Method of Application
The method involves using fractal analysis and random forest machine learning models. The fractal indicators of cell nuclei are used as input data for the model .
Results or Outcomes
The model achieves notable classification accuracy and discriminatory power, with an area under the receiver operating characteristics curve of more than 0.8 . It surpasses alternative decision tree models, such as the gradient-boosting classifier, in differentiating treated cells from their intact counterparts .
Oxidopamine hydrochloride, also known as 6-hydroxydopamine (6-OHDA), is a neurotoxic synthetic organic compound used primarily in neuroscience research to selectively destroy dopaminergic and noradrenergic neurons in the brain . It’s also used in cellular physiology, pathology, and toxicology research, where it’s applied to yeast cells and identified using a random forest machine learning model .
properties
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRJHFAGVFUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3.ClH, C8H12ClNO3 | |
Record name | 6-HYDROXYDOPAMINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20499 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1199-18-4 (Parent) | |
Record name | Oxidopamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID0045838 | |
Record name | Oxidopamine hydrochloride | |
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Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992), Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 6-HYDROXYDOPAMINE HYDROCHLORIDE | |
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Record name | 6-Hydroxydopamine hydrochloride | |
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Product Name |
Oxidopamine hydrochloride | |
CAS RN |
28094-15-7 | |
Record name | 6-HYDROXYDOPAMINE HYDROCHLORIDE | |
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Record name | 6-Hydroxydopamine hydrochloride | |
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Record name | Oxidopamine hydrochloride | |
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Record name | Oxidopamine hydrochloride | |
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Record name | 6-Hydroxydopamine hydrochloride | |
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Record name | Oxidopamine hydrochloride | |
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Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrochloride | |
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Record name | OXIDOPAMINE HYDROCHLORIDE | |
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Melting Point |
450 to 451 °F (Decomposes) (NTP, 1992) | |
Record name | 6-HYDROXYDOPAMINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20499 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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